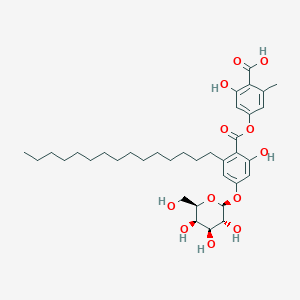

![molecular formula C37H50ClO2PSi2 B120161 [[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride CAS No. 103929-86-8](/img/structure/B120161.png)

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

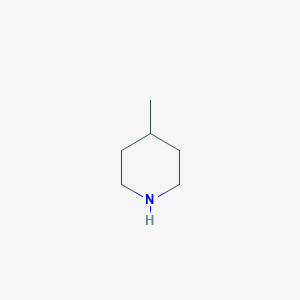

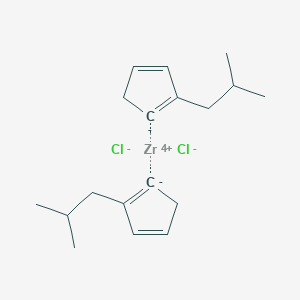

This compound, also known as [3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium chloride, has the molecular formula C37H50ClO2PSi2 . It is an organophosphorus compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two tert-butyl(dimethyl)silyl ether groups and a triphenylphosphonium group . The exact 3D conformer can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 649.4 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 11 rotatable bonds . Its exact mass and monoisotopic mass are 648.2775486 g/mol . The topological polar surface area is 18.5 Ų .科学研究应用

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create indole derivatives that have shown potential in anticancer, anti-inflammatory, and analgesic activities . The ability to introduce various functional groups makes it a versatile starting material for complex natural products like Indiacens A and B.

Magnetic Materials Research

The related silyl ethers are used in the synthesis of biradicals, which are essential in studying magnetic properties of materials . These biradicals can exhibit diamagnetism at room temperature and undergo phase transitions to become paramagnetic. This property is crucial for developing new magnetic materials and understanding spin-related phenomena.

Protective Groups in Organic Synthesis

In organic synthesis, the tert-butyl(dimethyl)silyl group is a common protective group for alcohols and other reactive hydroxyl-containing compounds . The stability of these groups under various conditions allows for selective reactions to occur elsewhere in the molecule without affecting the protected site.

作用机制

Target of Action

It is known to be used in the synthesis of natural polyhydroxystilbenes , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

It is known to be used as a reactant in the synthesis of natural polyhydroxystilbenes . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of these compounds.

Biochemical Pathways

Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that it may affect the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

It is known to be used in the polymerisation reaction to make poly(ethyleneterephthalate) (pet) plastic . This suggests that its bioavailability may be influenced by its incorporation into the polymer matrix.

Result of Action

Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that its action may result in the formation of these compounds.

Action Environment

Given its use in the polymerisation reaction to make pet plastic , it can be inferred that its action and stability may be influenced by factors such as temperature and pressure that are typically controlled during polymerisation reactions.

属性

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O2PSi2.ClH/c1-36(2,3)41(7,8)38-31-26-30(27-32(28-31)39-42(9,10)37(4,5)6)29-40(33-20-14-11-15-21-33,34-22-16-12-17-23-34)35-24-18-13-19-25-35;/h11-28H,29H2,1-10H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXPGTGDLSQQOF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50ClO2PSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)